molecular formula C17H24N2O3 B10933318 Ethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylate

Ethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylate

Cat. No.: B10933318
M. Wt: 304.4 g/mol
InChI Key: KBVZNTCDTWXBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylate is a complex organic compound with a piperidine ring structure. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable tool for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of 2-methylphenylamine with ethyl 4-piperidone-4-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Ethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and applications. The unique combination of the piperidine ring and the ethyl ester group in this compound contributes to its distinct properties and versatility in research.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

ethyl 1-[2-(2-methylanilino)-2-oxoethyl]piperidine-4-carboxylate

InChI

InChI=1S/C17H24N2O3/c1-3-22-17(21)14-8-10-19(11-9-14)12-16(20)18-15-7-5-4-6-13(15)2/h4-7,14H,3,8-12H2,1-2H3,(H,18,20)

InChI Key

KBVZNTCDTWXBCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(=O)NC2=CC=CC=C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.